
Prolyl endopeptidase inhibitor 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prolyl endopeptidase inhibitor 2 is a compound known for its ability to inhibit the activity of prolyl endopeptidase, an enzyme that cleaves peptide bonds at the carboxyl side of proline residues. This enzyme is involved in the degradation of various biologically active peptides, and its inhibition has been linked to potential therapeutic applications, particularly in the treatment of neurodegenerative diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of prolyl endopeptidase inhibitor 2 involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route includes the use of bromelain to hydrolyze sodium caseinate, followed by reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate the inhibitory peptides . The reaction conditions typically involve maintaining a pH of 7.4 and a temperature of 25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using specific strains of microorganisms, such as Microbispora sp. These microorganisms are cultured under controlled conditions to produce the desired inhibitor, which is then purified using techniques like RP-HPLC .
Analyse Des Réactions Chimiques
Types of Reactions
Prolyl endopeptidase inhibitor 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, pH 7.4, 25°C.
Reduction: Sodium borohydride, pH 8.0, 30°C.
Substitution: Halogens, alkylating agents, pH 7.0-8.0, 20-25°C.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may have different biological activities and properties .
Applications De Recherche Scientifique
Prolyl endopeptidase inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.
Biology: Investigated for its role in modulating cellular processes and signaling pathways.
Mécanisme D'action
Prolyl endopeptidase inhibitor 2 exerts its effects by binding to the active site of prolyl endopeptidase, forming a stable complex that prevents the enzyme from cleaving its peptide substrates. This inhibition is achieved through the formation of a hemiacetal with the active-site serine of the enzyme . The molecular targets and pathways involved include the modulation of neuropeptide levels and the regulation of signaling pathways associated with neurodegeneration .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propeptin: A cyclic peptide compound that also inhibits prolyl endopeptidase but has different antimicrobial properties.
Uniqueness
Prolyl endopeptidase inhibitor 2 is unique due to its specific inhibitory activity and its potential therapeutic applications in neurodegenerative diseases. Unlike other inhibitors, it has been shown to have a high degree of selectivity and potency, making it a valuable tool for scientific research and drug development .
Propriétés
Formule moléculaire |
C46H32Br2N8O2 |
|---|---|
Poids moléculaire |
888.6 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-2-[4-[[3-[9-[[1-[2-(4-bromophenyl)-2-oxoethyl]triazol-4-yl]methyl]carbazol-3-yl]carbazol-9-yl]methyl]triazol-1-yl]ethanone |
InChI |
InChI=1S/C46H32Br2N8O2/c47-33-15-9-29(10-16-33)45(57)27-53-23-35(49-51-53)25-55-41-7-3-1-5-37(41)39-21-31(13-19-43(39)55)32-14-20-44-40(22-32)38-6-2-4-8-42(38)56(44)26-36-24-54(52-50-36)28-46(58)30-11-17-34(48)18-12-30/h1-24H,25-28H2 |
Clé InChI |
VTXFSJDLVDEEHU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2CC4=CN(N=N4)CC(=O)C5=CC=C(C=C5)Br)C=CC(=C3)C6=CC7=C(C=C6)N(C8=CC=CC=C87)CC9=CN(N=N9)CC(=O)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2,4-Dimethylphenyl)-5-methyl-11-(4-methylphenyl)sulfonylindeno[1,2-c]quinoline](/img/structure/B12378102.png)
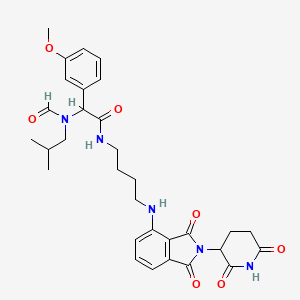
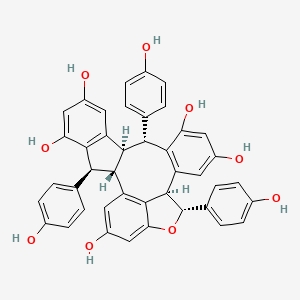

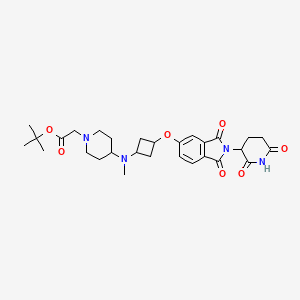
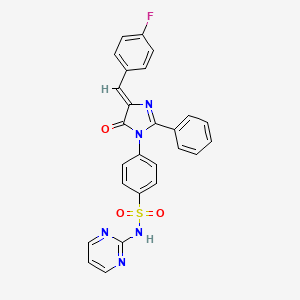

![(RS)-8-(acenaphthen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/structure/B12378128.png)
![cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip]](/img/structure/B12378137.png)
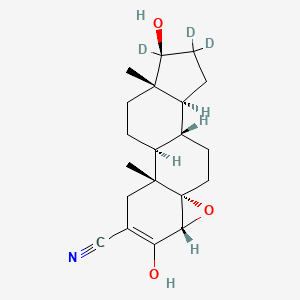
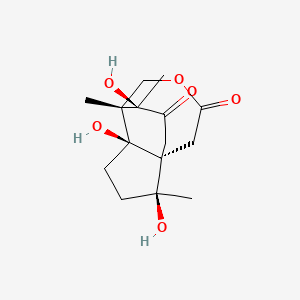
![2-oxidanyl-~{N}-[2,3,5,6-tetrakis(fluoranyl)-4-phenyl-phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B12378160.png)
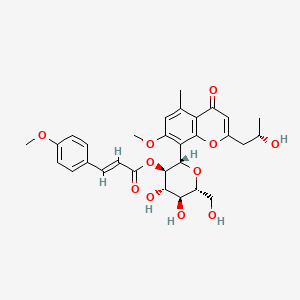
![dipotassium;[13-(2,5-dicarboxyphenyl)-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12378172.png)
